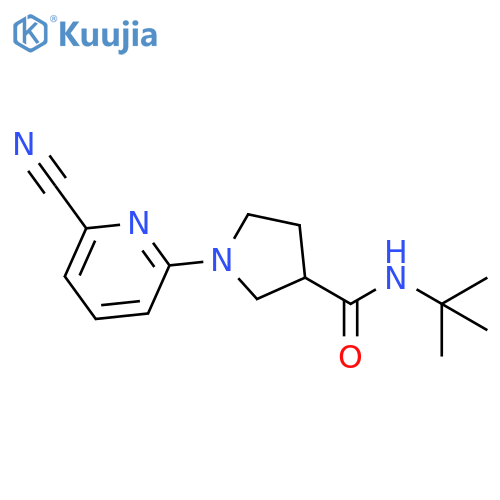Cas no 2640903-13-3 (N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide)

2640903-13-3 structure
商品名:N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
- F6752-7442
- 2640903-13-3
- AKOS040724221
- 1-(6-Cyano-2-pyridinyl)-N-(1,1-dimethylethyl)-3-pyrrolidinecarboxamide
-
- インチ: 1S/C15H20N4O/c1-15(2,3)18-14(20)11-7-8-19(10-11)13-6-4-5-12(9-16)17-13/h4-6,11H,7-8,10H2,1-3H3,(H,18,20)
- InChIKey: VYSYGWDKUCGYIO-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC(C#N)=CC=C2)CCC(C(NC(C)(C)C)=O)C1
計算された属性
- せいみつぶんしりょう: 272.16371127g/mol
- どういたいしつりょう: 272.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 69Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 518.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 15.78±0.20(Predicted)
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6752-7442-5μmol |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-5mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-25mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 25mg |
$163.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-30mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 30mg |
$178.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-20μmol |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-2mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-75mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 75mg |
$312.0 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-1mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-100mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 100mg |
$372.0 | 2023-09-07 | ||
| Life Chemicals | F6752-7442-40mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 40mg |
$210.0 | 2023-09-07 |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
2640903-13-3 (N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide) 関連製品
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 55290-64-7(Dimethipin)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
